molecular formula C17H16N2O4 B325506 4-{[1,1'-BIPHENYL]-4-YLFORMOHYDRAZIDO}-4-OXOBUTANOIC ACID

4-{[1,1'-BIPHENYL]-4-YLFORMOHYDRAZIDO}-4-OXOBUTANOIC ACID

Cat. No.: B325506
M. Wt: 312.32 g/mol
InChI Key: KCZUNCVPWCFNQF-UHFFFAOYSA-N
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Description

4-[N’-(Biphenyl-4-carbonyl)-hydrazino]-4-oxo-butyric acid is a complex organic compound characterized by the presence of a biphenyl group, a hydrazino group, and a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[N’-(Biphenyl-4-carbonyl)-hydrazino]-4-oxo-butyric acid typically involves multiple steps, starting with the preparation of biphenyl-4-carbonyl chloride. This intermediate is then reacted with hydrazine to form the hydrazino derivative, which is subsequently coupled with 4-oxo-butyric acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[N’-(Biphenyl-4-carbonyl)-hydrazino]-4-oxo-butyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-carbonyl derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

4-[N’-(Biphenyl-4-carbonyl)-hydrazino]-4-oxo-butyric acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[N’-(Biphenyl-4-carbonyl)-hydrazino]-4-oxo-butyric acid involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the hydrazino and carbonyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-[N’-(Biphenyl-4-carbonyl)-hydrazino]-4-oxo-butyric acid is unique due to its combination of a biphenyl group with a hydrazino and butyric acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

4-oxo-4-[2-(4-phenylbenzoyl)hydrazinyl]butanoic acid

InChI

InChI=1S/C17H16N2O4/c20-15(10-11-16(21)22)18-19-17(23)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,20)(H,19,23)(H,21,22)

InChI Key

KCZUNCVPWCFNQF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)CCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)CCC(=O)O

Origin of Product

United States

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